Product packaging for 1,5-Dimethylpyrrole-3-carbaldehyde(Cat. No.:)

1,5-Dimethylpyrrole-3-carbaldehyde

Cat. No.: B13837391
M. Wt: 123.15 g/mol
InChI Key: ABWWGNMNVQFPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyrrole (B145914) Scaffolds in Modern Organic and Medicinal Chemistry Research

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a privileged structure in the realm of organic and medicinal chemistry. researchgate.net Its presence is widespread in nature, forming the core of vital biological molecules such as heme, chlorophyll, and vitamin B12. Beyond its natural prevalence, the pyrrole scaffold is a cornerstone in the synthesis of a multitude of pharmaceutical compounds and advanced materials. biolmolchem.comnih.govresearchgate.net

The unique electronic properties of the pyrrole ring, characterized by its π-electron-rich system, render it susceptible to a variety of chemical modifications, allowing for the construction of diverse molecular architectures. This versatility has been harnessed by medicinal chemists to develop drugs with a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme-inhibiting properties. nih.govresearchgate.netresearchgate.net The ability to introduce various functional groups onto the pyrrole ring system allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. biolmolchem.com Consequently, the pyrrole moiety is a frequently encountered motif in both natural product synthesis and drug discovery programs. researchgate.net

Overview of Aldehyde Functionality in Heterocyclic Systems

The aldehyde group (-CHO) is a highly versatile functional group in organic chemistry, and its incorporation into heterocyclic systems imparts a wealth of synthetic possibilities. nih.gov Heterocyclic aldehydes serve as crucial intermediates in the construction of more complex molecular frameworks through a variety of chemical transformations. researchgate.netnih.gov These reactions include nucleophilic additions, condensations, and multicomponent reactions, which are instrumental in building molecular diversity. nih.gov

The reactivity of an aldehyde is significantly influenced by the electronic nature of the heterocyclic ring to which it is attached. In electron-rich systems like pyrrole, the aldehyde group can be readily introduced and subsequently manipulated. It can act as an electrophilic site for the introduction of nucleophiles or be transformed into other functional groups such as carboxylic acids, alcohols, or amines. This functional group interconversion is a powerful tool for the elaboration of lead compounds in medicinal chemistry and for the synthesis of novel materials. nih.govresearchgate.net

Rationale for Dedicated Academic Investigation of 1,5-Dimethylpyrrole-3-carbaldehyde

The specific compound, this compound, warrants focused academic investigation due to the interplay of its constituent parts: the pyrrole core, the N-methyl and C5-methyl substituents, and the C3-carbaldehyde group. Understanding the chemistry of this particular molecule provides valuable insights into the broader principles of heterocyclic chemistry.

Positional Isomerism and Substituent Effects on Pyrrole Reactivity

The substitution pattern on the pyrrole ring profoundly affects its reactivity. wikipedia.org In the case of this compound, the presence of methyl groups at the N1 and C5 positions influences the electronic distribution and steric environment of the ring. The N-methyl group, being an electron-donating group, further activates the pyrrole ring towards electrophilic substitution. The position of the aldehyde group at C3 is a direct consequence of the directing effects of the existing substituents during its synthesis, often through formylation reactions like the Vilsmeier-Haack reaction. The study of this isomer, as opposed to, for example, the 2-carbaldehyde isomer, allows for a deeper understanding of how the position of an electron-withdrawing group, such as the aldehyde, modulates the reactivity of the different positions on the pyrrole ring.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound25016-10-8C7H9NO123.15
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde2199-63-5C7H9NO123.15
3,5-Dimethylpyrrole-2-carbaldehyde2199-58-8C7H9NO123.15
1-methyl-1H-pyrrole-3-carbaldehyde36929-60-9C6H7NO109.13

Importance of the 3-Carbaldehyde Moiety for Chemical Transformations

The carbaldehyde group at the 3-position of the pyrrole ring is a key functional handle for a wide array of chemical transformations. rsc.org Its presence allows for the regioselective introduction of new substituents and the construction of more elaborate molecular structures. For instance, it can undergo condensation reactions with various nucleophiles to form Schiff bases, which can then be reduced to secondary amines. Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of functionalized pyrrole derivatives. rsc.orgresearchgate.net The synthesis of pyrrole-3-carbaldehydes is an active area of research, with methods being developed to improve efficiency and regioselectivity. rsc.orgresearchgate.netresearchgate.net The specific reactivity of the 3-carbaldehyde in this compound is of interest for the synthesis of targeted molecules with potential applications in medicinal chemistry and materials science. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B13837391 1,5-Dimethylpyrrole-3-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

1,5-dimethylpyrrole-3-carbaldehyde

InChI

InChI=1S/C7H9NO/c1-6-3-7(5-9)4-8(6)2/h3-5H,1-2H3

InChI Key

ABWWGNMNVQFPPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN1C)C=O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 1,5 Dimethylpyrrole 3 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety

The aldehyde group in 1,5-dimethylpyrrole-3-carbaldehyde is the primary site of its chemical reactivity, undergoing a range of transformations typical of aromatic aldehydes.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by various nucleophiles, leading to addition and condensation products.

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as iminopyrroles. This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the stable imine product. The general scheme for Schiff base formation involves the reaction of an aldehyde with a primary amine, often in a solvent like methanol. jetir.orgmdpi.com The formation of the carbon-nitrogen double bond in these compounds is a key transformation. mdpi.com Aromatic Schiff bases are generally more stable than their alkyl counterparts. mdpi.com

The synthesis of Schiff bases from pyrrole-2-carbaldehyde with various amines has been reported, indicating the general applicability of this reaction to pyrrole (B145914) aldehydes. jetir.org For instance, Schiff bases have been synthesized from pyrrole-2-carbaldehyde and alanine, and their metal complexes have been studied for their biological activities. jetir.org

Table 1: Examples of Schiff Base Formation with Pyrrole Aldehydes

AldehydeAmineProduct TypeReference
Pyrrole-2-carbaldehydeAlanineSchiff base ligand jetir.org
Pyrrole-2-carbaldehydeVarious primary aminesSchiff base ligands jetir.org
Quinoline-3-carbohydrazideVarious benzaldehydesSchiff base ligands mdpi.com

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration to form a new carbon-carbon double bond. mychemblog.com This reaction is typically catalyzed by a weak base, such as an amine or its salt. mychemblog.com this compound, as an aldehyde, is a suitable substrate for this reaction.

Active methylene compounds that can be used in this condensation include malonic esters, acetoacetic esters, malononitrile (B47326), and acetylacetone. mychemblog.com The reaction conditions, including the choice of catalyst and solvent, can influence the outcome and yield of the reaction. mychemblog.comthermofisher.com For example, the Knoevenagel condensation of various aldehydes with active methylene compounds has been achieved using catalysts like boric acid. sciforum.net The reaction of 3-methylindole-2-carboxaldehyde with cyclic active methylene compounds has been shown to proceed under thermal, solvent-free, and catalyst-free conditions. oszk.hu

While specific examples with this compound are not extensively detailed in the provided search results, the general reactivity of aldehydes in Knoevenagel condensations suggests its utility in forming α,β-unsaturated compounds. mychemblog.comthermofisher.com

The aldehyde functionality of this compound theoretically allows it to participate in aldol (B89426) and Henry reactions. The aldol reaction involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. youtube.com The Henry reaction, or nitroaldol reaction, is the reaction of a nitroalkane with an aldehyde or ketone in the presence of a base to form β-nitro alcohols. wikipedia.orgredalyc.org These products can be further transformed into other useful intermediates. wikipedia.org

Oxidation Pathways to Pyrrolecarboxylic Acids

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 1,5-dimethyl-1H-pyrrole-3-carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. The synthesis of related pyrrole-3-carboxylic acid derivatives has been reported through various methods, highlighting the accessibility of this class of compounds. syrris.comnih.gov For instance, a continuous flow synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid has been developed as a key intermediate for the synthesis of the anti-cancer drug sunitinib. core.ac.uk

Table 2: Synthesis of Pyrrole Carboxylic Acids

Starting MaterialProductMethodReference
2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acidFormylation followed by hydrolysis nbinno.com
tert-butyl acetoacetates, amines, and 2-bromoketonesPyrrole-3-carboxylic acidsOne-step continuous flow synthesis syrris.comnih.gov
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acidNot specified chemicalbook.com

Reduction Reactions to Pyrrolylmethanols and Pyrrolylmethylamines

The carbaldehyde group of this compound can be reduced to a primary alcohol, (1,5-dimethyl-1H-pyrrol-3-yl)methanol, using common reducing agents like sodium borohydride (B1222165) (NaBH₄).

Furthermore, the aldehyde can undergo reductive amination to form pyrrolylmethylamines. This reaction involves the initial formation of an imine or iminium ion with an amine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This method is a versatile way to synthesize substituted amines and avoids the over-alkylation often seen with direct alkylation of amines. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comyoutube.com Reductive amination has been utilized in the synthesis of antitubercular derivatives starting from 2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Table 3: Reduction Products of Pyrrole Aldehydes

Starting MaterialReagentsProduct TypeReference
2,5-dimethyl-1H-pyrrole-3-carbaldehydeReducing agent (e.g., NaBH₄)(2,5-dimethyl-1H-pyrrol-3-yl)methanol
2,5-dimethyl-1H-pyrrole-3-carbaldehydeAmine, reducing agent (e.g., NaBH₃CN)Pyrrolylmethylamine
Aldehydes/KetonesAmine, NaBH₃CN or NaBH(OAc)₃Substituted Amines masterorganicchemistry.com

The reactivity of the this compound core is dictated by the interplay of its constituent functional groups: the electron-rich pyrrole ring, the activating methyl groups at the 1- and 5-positions, and the electron-withdrawing carbaldehyde group at the 3-position. This unique electronic arrangement allows for a variety of chemical transformations, enabling the functionalization of the pyrrole system.

Electrophilic Aromatic Substitution Reactions on this compound

The pyrrole ring is inherently electron-rich and highly susceptible to electrophilic attack, favoring substitution at the C2 and C5 positions. In this compound, these positions are occupied. The next most reactive position is C4. The aldehyde group at C3 is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, the strong activating effect of the pyrrole nitrogen and the two methyl groups can still enable substitutions to occur, typically at the remaining vacant C4 position.

A primary example of electrophilic substitution on pyrroles is the Vilsmeier-Haack reaction, which introduces a formyl group onto the ring. wikipedia.orgijpcbs.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgyoutube.com While this compound already possesses a formyl group, understanding this reaction is key to synthesizing the parent molecule itself from 1,5-dimethylpyrrole. For the title compound, further electrophilic substitution, such as nitration or halogenation, would be directed to the C4 position, although the deactivating nature of the 3-carbaldehyde group necessitates carefully controlled reaction conditions.

Reaction Type Reagents Typical Position of Attack on Pyrrole Ring Influence of Substituents on this compound
Vilsmeier-Haack FormylationPOCl₃, DMFC2, C5 > C3, C4The starting material is a product of this type of reaction. Further formylation is unlikely.
NitrationHNO₃/Ac₂OC2, C5The 3-carbaldehyde deactivates the ring, while the 1- and 5-methyl groups activate it. Substitution is expected at the C4 position.
HalogenationBr₂, Cl₂, SO₂Cl₂C2, C5Similar to nitration, substitution is directed to the C4 position.

This table presents expected reactivity based on general principles of electrophilic substitution on substituted pyrroles.

Metal-Catalyzed Cross-Coupling Reactions at Pyrrole Positions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the pyrrole ring, typically by using a halogenated pyrrole derivative. For this compound, a halogen atom would first need to be introduced, most likely at the C4 position, to serve as a handle for coupling.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.comyoutube.com A hypothetical 4-bromo-1,5-dimethylpyrrole-3-carbaldehyde could be coupled with various aryl- or vinyl-boronic acids to introduce new substituents at the C4 position. The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups, including the aldehyde. libretexts.orgnih.gov Efficient coupling of bromo-pyrroles often utilizes catalysts like Pd(PPh₃)₄ with bases such as Cs₂CO₃ or K₂CO₃. nih.gov

Heck-Matsuda Reaction: The Heck reaction typically couples an organic halide with an alkene. researchgate.netblucher.com.br In the context of pyrroles, this allows for the introduction of vinyl groups. The intramolecular Heck reaction of pyrrole derivatives has been used to synthesize diverse pyrroline (B1223166) structures with high yields and enantioselectivity. acs.orgnih.gov For an intermolecular reaction involving a halogenated this compound, a palladium catalyst such as Pd(OAc)₂ would be used to couple the pyrrole with an alkene.

Coupling ReactionTypical SubstratesCatalyst/ReagentsPotential Product from this compound Derivative
Suzuki-Miyaura4-Bromo-1,5-dimethylpyrrole-3-carbaldehyde + Arylboronic acidPd(PPh₃)₄, Base (e.g., Cs₂CO₃)4-Aryl-1,5-dimethylpyrrole-3-carbaldehyde
Heck-Matsuda4-Bromo-1,5-dimethylpyrrole-3-carbaldehyde + AlkenePd(OAc)₂, Ligand (e.g., PPh₃), Base4-Vinyl-1,5-dimethylpyrrole-3-carbaldehyde

This interactive table outlines potential cross-coupling reactions starting from a halogenated derivative of this compound, based on established protocols for similar pyrrole systems. nih.govorganic-chemistry.orgst-andrews.ac.uk

Ring-Opening and Rearrangement Reactions

The pyrrole ring is generally stable, but under specific conditions, it can undergo ring-opening or rearrangement reactions. These transformations are less common than substitution or coupling reactions but offer pathways to different heterocyclic or acyclic structures.

Rearrangement Reactions: Acid-mediated rearrangement of 2-acylpyrroles to the more thermodynamically stable 3-acylpyrroles has been reported. researchgate.net While this compound already possesses the aldehyde at the 3-position, this highlights the potential for migrations of acyl groups on the pyrrole scaffold. Another relevant transformation is the desulfonylative Smiles rearrangement, which has been demonstrated for N-sulfonylated indole (B1671886) and pyrrole carboxaldehydes. acs.org In this process, catalyzed by an N-heterocyclic carbene (NHC), an acyl group is transferred, converting a pyrrole-2-carboxaldehyde into a 2-aroyl pyrrole. acs.org This suggests that the aldehyde functionality can participate in intramolecular rearrangements under specific catalytic conditions.

Ring-Opening Reactions: Ring-opening of the pyrrole nucleus typically requires harsh conditions or photochemical activation. For instance, the ring-opening of 1-(N,N-dimethylcarbamoyl)pyridinium chloride with hydroxide (B78521) serves as a model for reactions involving similar heterocyclic systems. nih.gov While specific data for this compound is scarce, the inherent strain and aromaticity of the ring suggest that significant energy input would be required to cleave the C-N or C-C bonds of the ring. Photochemical reactions, such as the ring contraction of pyridines to form pyrrolidines, demonstrate that light can be used to induce profound skeletal changes in nitrogen-containing heterocycles. osaka-u.ac.jp

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 1,5-dimethylpyrrole-3-carbaldehyde and its analogs. It provides detailed information about the chemical environment of magnetically active nuclei.

While one-dimensional NMR (¹H and ¹³C) provides primary structural information, complex derivatives of this compound necessitate the use of multi-dimensional NMR techniques for unambiguous assignment of all signals.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify spin-spin coupling relationships between protons (¹H-¹H). In a derivative of this compound, a COSY spectrum would reveal correlations between protons on adjacent carbons, which is particularly useful for assigning protons in more complex substituent groups attached to the pyrrole (B145914) core. For instance, in meso-pyrrole substituted corroles, ¹H,¹H-COSY NMR was essential for identifying the coupling of all pyrrole protons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C). It is highly effective for assigning the carbon signals in the pyrrole ring and its substituents by linking them to their known proton resonances.

These multi-dimensional techniques, when used in combination, provide a complete and unambiguous picture of the molecular structure of even highly complex derivatives.

Solid-state NMR (ssNMR) spectroscopy is a powerful method for studying materials in their solid form, providing information that is inaccessible through solution-state NMR. For a crystalline compound like this compound, ssNMR can be instrumental in identifying and characterizing different polymorphic forms. Polymorphs, which are different crystalline arrangements of the same molecule, can exhibit distinct physical properties.

Though specific studies on this compound polymorphs are not prevalent, the application of ssNMR to related pyrrole systems, such as polypyrrole, demonstrates its utility. deakin.edu.auscilit.com In these studies, high-resolution ¹³C and ¹⁵N ssNMR have been used to investigate the structure and electronic environment of the pyrrole units within the polymer matrix. deakin.edu.auscilit.com For this compound, ssNMR could differentiate between polymorphs by detecting subtle differences in the chemical shifts and relaxation times of the carbon and nitrogen atoms, which are influenced by the distinct molecular packing and intermolecular interactions in each crystal form.

The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties. ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for characterizing fluorinated analogs of this compound. The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, and its chemical shifts are highly sensitive to the local electronic environment.

In studies of fluorinated pyrrole and pyrazole (B372694) analogs, ¹⁹F NMR is routinely used to confirm the successful incorporation of fluorine. rsc.orgktu.edu For example, in a 1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde analog, the fluorine signal appears as a singlet in the ¹⁹F NMR spectrum. The chemical shift provides a clear indication of the fluorine's position. This technique is also invaluable for monitoring reactions; for instance, it has been used to follow the nucleophilic displacement on fluorinated analogs of other aromatic compounds. google.com The use of ¹⁹F NMR has been crucial in comparing the anion binding affinities of fluorinated calix deakin.edu.aupyrroles to their non-fluorinated counterparts. researchgate.net

Fluorinated Pyrrole Analog ¹⁹F NMR Chemical Shift (δ) / ppm Solvent
1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde-115 to -120Not specified
1-(Cyclohexylmethyl)-3-fluoro-2-methyl-5-phenyl-1H-pyrrole-169.4CDCl₃
4-Fluoro-1-[(4'-methoxyphenyl)methyl]-2-phenyl-1H-pyrrole-138.5CDCl₃

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the analysis of this compound, providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of the parent ion, confirming that the measured mass corresponds to the expected chemical formula (C₇H₉NO). HRMS is routinely employed in the characterization of new pyrrole and pyrazole derivatives to verify their successful synthesis. nih.govmdpi.comrsc.orgktu.edu

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. For this compound, the fragmentation pattern would likely involve characteristic losses:

Loss of the formyl radical (-CHO): A common fragmentation for aldehydes.

Loss of carbon monoxide (-CO): Resulting from the aldehyde group.

Loss of a methyl radical (-CH₃): From either the N-methyl or C5-methyl position.

Cleavage of the pyrrole ring: Leading to smaller heterocyclic or acyclic fragments.

By analyzing the masses of these fragments, the connectivity and the nature of the substituents on the pyrrole ring can be confirmed.

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular structure of this compound in the solid state.

While the specific crystal structure of this compound is not detailed in the search results, the methodology has been applied to numerous complex pyrrole-containing structures, such as diketopyrrolopyrrole derivatives and calix deakin.edu.aupyrroles. researchgate.netacs.org For these molecules, single crystal X-ray diffraction was used to unambiguously confirm their complex architectures, including the conformation and orientation of the pyrrole rings within the larger molecular framework. researchgate.netacs.org Such an analysis for this compound would precisely define the planarity of the pyrrole ring and the orientation of the aldehyde and methyl substituents.

The geometry of the pyrrole ring is not perfectly rigid and can be influenced by the electronic and steric nature of its substituents. X-ray crystallographic studies on substituted pyrroles reveal these subtle but significant structural changes.

Analysis of Intermolecular Interactions

The intermolecular forces within the crystal lattice of pyrrole derivatives are crucial in determining their solid-state properties. These interactions primarily include hydrogen bonding and π-π stacking.

π-π Stacking: The aromatic pyrrole ring facilitates π-π stacking interactions. These non-covalent interactions are fundamental in the organization of aromatic molecules in the solid state. In derivatives like 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde hemihydrate, aromatic π-π stacking interactions have been observed to link adjacent molecular sheets. frontiersin.org For this compound, the electron-rich pyrrole ring is expected to participate in offset or face-to-face π-π stacking, contributing to the cohesion of the crystal lattice. The presence and geometry of these interactions can be definitively determined through single-crystal X-ray diffraction analysis.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 2,5-dimethyl-1H-pyrrole-3-carbaldehyde, shows a characteristic absorption band for the carbonyl (C=O) stretch. In a study on pyrrole-2,3-diones, various carbonyl groups were identified by their distinct IR absorption bands in the region of 1650-1780 cm⁻¹. acgpubs.org For this compound, the C=O stretching vibration of the aldehyde is expected to appear in a similar region. The C-H stretching vibrations of the methyl groups and the pyrrole ring will be observed typically in the 2800-3100 cm⁻¹ range. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and stretching modes of the pyrrole ring and its substituents.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the pyrrole ring are typically strong in the Raman spectrum. The symmetric stretching of the C-N bonds within the ring also gives rise to characteristic Raman signals. A detailed analysis of both IR and Raman spectra allows for a comprehensive assignment of the vibrational modes of this compound.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)Spectroscopy Method
Aldehyde C=OStretching1650 - 1700IR, Raman
Aromatic C-HStretching3000 - 3100IR, Raman
Aliphatic C-H (Methyl)Stretching2850 - 2960IR, Raman
Pyrrole Ring C=CStretching1500 - 1600Raman (strong)
Pyrrole Ring C-NStretching1300 - 1400IR, Raman

Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophore Studies

Electronic spectroscopy provides insights into the electronic transitions within a molecule and is used to study its chromophoric system.

UV-Vis Spectroscopy: The UV-Vis spectrum of pyrrole derivatives is characterized by absorption bands arising from π→π* transitions within the aromatic ring. The presence of the carbaldehyde group, a chromophore, extends the conjugation of the pyrrole ring, which is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyrrole. For instance, studies on salicylaldehyde-based functionalized materials show that the electronic properties can be tuned by substituents. nih.gov The solvent polarity can also influence the position of the absorption bands (solvatochromism).

Fluorescence Spectroscopy: Many pyrrole derivatives exhibit fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and is also subject to solvatochromic shifts. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is an important photophysical parameter.

Photophysical Properties of this compound Derivatives

The introduction of different substituents onto the this compound scaffold can significantly alter its photophysical properties.

Research on pyrrolo[3,2-b]pyrroles has demonstrated that the introduction of various aromatic and heteroaromatic groups can lead to new fluorescent dyes with large Stokes shifts and high fluorescence quantum yields. rsc.org The electronic nature and steric hindrance of the substituents play a crucial role in determining the absorption and emission characteristics. For example, attaching electron-donating or electron-withdrawing groups to the pyrrole ring or the N-methyl group of this compound would be expected to modulate its electronic structure and, consequently, its photophysical behavior. Time-Dependent Density Functional Theory (TD-DFT) calculations are often employed to rationalize the observed optical properties of such derivatives. rsc.org

PropertyExpected Influence of DerivatizationRationale
Absorption Maximum (λmax)Shift to longer or shorter wavelengths (bathochromic or hypsochromic shift)Alteration of the π-conjugated system by electron-donating or -withdrawing substituents.
Emission Maximum (λem)Shift corresponding to the absorption shiftChanges in the energy of the first excited state.
Fluorescence Quantum Yield (ΦF)Increase or decreaseModification of non-radiative decay pathways by the substituent.
Stokes ShiftIncrease or decreaseChanges in the geometry and electronic distribution between the ground and excited states.

Computational and Theoretical Studies of 1,5 Dimethylpyrrole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules. While specific DFT studies on 1,5-dimethylpyrrole-3-carbaldehyde are not extensively documented in publicly available literature, DFT calculations on closely related pyrrole (B145914) derivatives provide valuable insights into its likely electronic characteristics.

For instance, studies on similar pyrrole-carbaldehyde systems reveal a polarized electronic structure, which is a key determinant of their chemical behavior. The presence of the electron-withdrawing carbaldehyde group at the 3-position, combined with the electron-donating effects of the two methyl groups at the 1 and 5-positions, is expected to significantly influence the electron distribution within the pyrrole ring. This substitution pattern likely leads to a distinct map of molecular electrostatic potential (MEP), highlighting regions of positive and negative potential that are crucial for intermolecular interactions.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's reactivity. In related pyrrole structures, the HOMO is typically distributed over the pyrrole ring, indicating its electron-rich nature, while the LUMO is often localized on the electron-withdrawing substituent. For this compound, the HOMO-LUMO energy gap would be a critical parameter, with a smaller gap suggesting higher reactivity. DFT calculations would be instrumental in precisely determining these frontier orbital energies and their spatial distributions.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is essential for elucidating the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies. Although specific quantum chemical models for reactions involving this compound are scarce, studies on analogous compounds offer a framework for understanding its potential reactivity.

For example, the Vilsmeier-Haack reaction, a common method for formylating pyrroles, has been studied computationally for related substrates. Such modeling can determine the regioselectivity of the formylation and the structure of the intermediate species. In the case of 1,5-dimethylpyrrole, formylation at the 3-position is expected, and quantum chemical calculations could confirm the energetic favorability of this pathway over others. These models can also predict the transition state structures for various reactions, such as oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol, providing a theoretical basis for optimizing reaction conditions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations. These methods are crucial for understanding how the molecule's shape and flexibility influence its properties and interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation. While a full, experimentally verified set of predicted NMR data for this compound is not published, machine learning and quantum mechanical approaches can provide estimations. For instance, a known related compound, 2,5-dimethyl-1H-pyrrole-3-carbaldehyde, exhibits characteristic ¹H NMR signals that can be used as a reference. In CDCl₃, the aldehyde proton (CHO) appears as a singlet around δ 9.71 ppm, the pyrrolic proton at the C4 position is a singlet at approximately δ 6.02 ppm, and the methyl protons (CH₃) are a singlet at about δ 2.51 ppm . It is important to note that the N-methyl group in this compound would alter these shifts.

UV-Vis Maxima: The prediction of ultraviolet-visible (UV-Vis) absorption maxima is important for understanding the electronic transitions within a molecule. Machine learning models have been developed to predict the UV-Vis spectra of organic compounds based on their 2D structures nih.gov. These models can classify molecules based on their potential to absorb in the UV-Vis range. For this compound, such predictions would depend on the electronic structure, particularly the energy difference between the HOMO and LUMO. The conjugation between the pyrrole ring and the carbaldehyde group is expected to result in absorption in the UV region.

Spectroscopic ParameterPredicted/Reference ValueMethod/Reference
¹H NMR (CHO)~9.71 ppm (for 2,5-dimethyl-1H-pyrrole-3-carbaldehyde)
¹H NMR (C4-H)~6.02 ppm (for 2,5-dimethyl-1H-pyrrole-3-carbaldehyde)
¹H NMR (CH₃)~2.51 ppm (for 2,5-dimethyl-1H-pyrrole-3-carbaldehyde)
UV-Vis AbsorptionPredicted to absorb in the UV regionGeneral knowledge of conjugated systems

In Silico Studies of Molecular Interactions with Model Systems (e.g., Binding Modes, Enzyme Inhibition Mechanisms)

In silico methods, such as molecular docking and molecular dynamics simulations, are instrumental in predicting how a molecule might interact with biological targets like enzymes. These studies can reveal potential binding modes and help to elucidate mechanisms of action, such as enzyme inhibition.

While specific in silico studies targeting this compound are not widely reported, research on other pyrrole derivatives provides a template for how this compound might behave. For example, molecular docking studies on various pyrrole-based compounds have been conducted to investigate their potential as inhibitors of enzymes like enoyl-ACP reductase and dihydrofolate reductase, which are targets for antimicrobial drugs.

Molecular dynamics simulations of the ligand-protein complex can further assess the stability of the predicted binding mode over time. Such in silico analyses are a crucial first step in the drug discovery process, guiding the synthesis and experimental testing of new potential therapeutic agents.

Applications of 1,5 Dimethylpyrrole 3 Carbaldehyde As a Versatile Chemical Precursor

Role in the Synthesis of Complex Heterocyclic Systems

The aldehyde functional group on the pyrrole (B145914) ring is a key handle for C-C and C-N bond-forming reactions, enabling its use in the synthesis of a variety of complex heterocyclic structures. It readily participates in condensation, cyclization, and multi-component reactions to build fused and substituted ring systems.

The synthesis of porphyrins, a class of macrocyclic compounds essential to many biological processes, often relies on the condensation of pyrrole-based precursors with aldehydes. 1,5-Dimethylpyrrole-3-carbaldehyde can serve as a crucial building block in the rational synthesis of specifically substituted porphyrins, such as trans-AB-porphyrins. In these syntheses, a dipyrromethane is reacted with an aldehyde to form the porphyrin macrocycle. ekb.eg

The general approach involves the acid-catalyzed condensation of two dipyrromethane units. One dipyrromethane bears terminal aldehyde groups, while the other is unsubstituted at its terminal positions. Alternatively, a dipyrromethane can be reacted with a suitable aldehyde like this compound. The substitution pattern of the resulting porphyrin is dictated by the structure of the pyrrolic precursors. Using a pre-functionalized aldehyde like this compound allows for the precise placement of substituents on the final porphyrin ring, a critical factor in tuning the molecule's electronic and photophysical properties.

The aldehyde functionality of this compound makes it a valuable precursor for synthesizing fused heterocyclic systems like quinolines. Classic quinoline (B57606) syntheses, such as the Combes, Doebner-von Miller, or Pfitzinger reactions, often involve the reaction of an aniline (B41778) with a β-dicarbonyl compound. iipseries.org The aldehyde group in this compound can be elaborated into a suitable dicarbonyl equivalent or participate directly in multi-component reactions that yield quinoline frameworks. bohrium.comresearchgate.net For instance, three-component reactions involving an amine (like quinolin-6-amine), an aldehyde, and a 1,3-dicarbonyl compound are effective methods for constructing novel pyrrolo[3,2-f]quinoline derivatives. bohrium.com In such a strategy, this compound would serve as the aldehyde component, ultimately becoming part of the fused heterocyclic structure.

Furthermore, the synthesis of various quinoline-3-carbaldehyde derivatives has been shown to be a key step in creating novel bioactive compounds. mdpi.com These are often prepared by reacting a precursor like 2-chloroquinoline-3-carbaldehyde (B1585622) with other molecules. researchgate.netmdpi.com This highlights the general utility of aldehyde-functionalized heterocycles in building more complex systems.

While it is a potent precursor for many heterocycles, its role in the synthesis of indole (B1671886) derivatives is not commonly reported. Indole synthesis typically involves forming the pyrrole ring onto a pre-existing benzene (B151609) ring, rather than constructing a benzene ring onto a pyrrole. ekb.egnih.govgoogle.com

The expansion of π-conjugated systems by fusing polycyclic aromatic hydrocarbons (PAHs) onto a heterocyclic core is a key strategy for developing new materials with tailored optical and electronic properties. This compound can be a starting point for such molecules. The aldehyde group can be transformed into a variety of other functionalities that facilitate annulation reactions.

One established method for creating such fused systems is through thermally induced dehydro-aromatization or cyclodehydrogenation. orgsyn.org In this approach, a PAH moiety is first attached to the core heterocycle and then a subsequent cyclization reaction fuses it to the ring. The aldehyde group of this compound can be used to install such a PAH substituent, for example, through a Wittig or similar condensation reaction, creating the necessary precursor for the final fusion step. This methodology has been successfully used to fuse naphthalene, pyrene, and anthracene (B1667546) units onto porphyrin cores, demonstrating the feasibility of extending heterocyclic systems. orgsyn.org Another strategy involves the intramolecular aromatic substitution of a reactive intermediate, such as a diazonium salt, tethered to a polycyclic aromatic moiety. nih.gov

Development of Bioactive Molecular Scaffolds in Chemical Biology

The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. researchgate.netresearchgate.net this compound provides a template that can be systematically modified to develop novel bioactive molecules.

The design of effective chemical probes requires a molecular scaffold that allows for facile diversification to tune properties like potency, selectivity, and cell permeability. The this compound scaffold is well-suited for this purpose. The aldehyde at the C-3 position is a key anchor for introducing a wide array of chemical functionalities through reactions like reductive amination, condensation, or oxidation.

Key design principles for developing pyrrole-based probes include:

Introduction of Pharmacophores: The aldehyde can be converted into imines, hydrazones, or other groups that can act as pharmacophores, forming critical hydrogen bonds or other interactions with a biological target. nih.gov

Vectorial Orientation: The defined substitution pattern (1, 3, and 5 positions) allows for the controlled, directional introduction of substituents to probe specific regions of a protein's binding pocket.

Scaffold Rigidity and Flexibility: The pyrrole core provides a relatively rigid platform, while the side chain introduced via the aldehyde can be designed with varying degrees of flexibility to optimize binding affinity.

This strategic approach enables the development of pyrrole-based molecules for a range of applications, from enzyme inhibitors to receptor agonists. researchgate.netrsc.org

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into potent and selective drugs. The this compound scaffold allows for systematic SAR exploration. By synthesizing analogues with variations at the 1, 3, and 5 positions (and other positions if starting from a different pyrrole), chemists can determine which structural features are essential for biological activity.

For example, in the development of inhibitors for the enoyl-ACP reductase enzyme, a target for anti-tubercular drugs, SAR studies on pyrrole-based derivatives revealed the importance of the aldehyde or related functional groups at the C-3 position. bohrium.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have shown that specific hydrogen bonding interactions, often involving the group at C-3, are critical for potent inhibition. bohrium.com Similarly, a detailed SAR study of 1H-pyrrole-3-carbonitrile derivatives (a closely related scaffold) as STING receptor agonists demonstrated that introducing various substituents on an attached aniline ring system led to significant differences in activity. orgsyn.org

The findings from such studies can be summarized to guide further drug design, as illustrated in the table below, which conceptualizes SAR data for a hypothetical series of pyrrole-3-carbaldehyde derivatives.

Modification Site Modification Observed Effect on Activity Rationale
Position 1 (Nitrogen) Small alkyl (e.g., -CH₃) vs. large arylA larger aryl group may enhance π-stacking interactions but could also cause steric hindrance.Balances steric and electronic contributions to fit the binding pocket.
Position 3 (Aldehyde) Conversion to hydrazoneCan introduce additional H-bond donors/acceptors, often increasing potency. bohrium.comImproves interaction with key amino acid residues in the target protein.
Position 3 (Aldehyde) Reduction to alcoholRemoves the key carbonyl H-bond acceptor, often leading to a significant loss of activity.Highlights the critical role of the carbonyl oxygen in target binding.
Position 5 (Methyl) Replacement with -CF₃Increases electron-withdrawing character and may improve metabolic stability.Modifies the electronics of the pyrrole ring and blocks a potential site of metabolism.

These systematic studies are crucial for transforming a simple chemical precursor like this compound into highly optimized and specific bioactive agents. orgsyn.org

Precursor in Materials Chemistry for Functional Monomers and Oligomers

This compound serves as a crucial building block in materials chemistry due to the reactivity of its aldehyde group. This functional group provides a convenient handle for constructing larger, more complex molecular architectures, including polymerizable monomers and conjugated oligomers for electronic applications. The synthesis of these materials primarily leverages well-established condensation reactions, allowing for the covalent linking of the pyrrole core to other functional units. The focus here is on the synthetic pathways to these precursors, rather than the properties of the resulting materials.

Synthesis of Polymerizable Pyrrole Derivatives

The transformation of this compound into polymerizable monomers is readily achieved by introducing reactive moieties, such as vinyl or acrylate (B77674) groups. Classic organic reactions like the Wittig and Knoevenagel condensation are instrumental for this purpose.

The Wittig reaction provides a direct route to synthesize vinylpyrrole derivatives. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the treatment of an aldehyde with a phosphorus ylide, which is typically generated in situ from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.com By choosing an appropriate ylide, a vinyl group can be appended to the pyrrole ring at the 3-position. For instance, reacting this compound with methyltriphenylphosphonium (B96628) bromide in the presence of a base like n-butyllithium (n-BuLi) would yield 3-vinyl-1,5-dimethylpyrrole. This product contains a polymerizable double bond, making it a suitable monomer for synthesizing polypyrrole derivatives with tailored properties.

Another powerful method is the Knoevenagel condensation , which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, often catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. nih.govnih.gov This reaction is highly versatile for creating carbon-carbon double bonds. For example, reacting this compound with malonic acid or its esters can introduce an acrylic acid or acrylate group, respectively. These derivatives are key monomers for producing polyacrylates with pendant pyrrole units. The reaction with malononitrile (B47326) would yield (1,5-dimethyl-1H-pyrrol-3-yl)methylenemalononitrile, a vinyl derivative activated by two cyano groups. lookchem.comrsc.org

Table 1: Synthesis of Polymerizable Pyrrole Derivatives from this compound
Reaction TypeReactant 2Typical Catalyst/BaseProductPolymerizable Group
Wittig ReactionMethyltriphenylphosphonium bromiden-Butyllithium (n-BuLi)3-Vinyl-1,5-dimethyl-1H-pyrroleVinyl
Knoevenagel CondensationMalonic acidPiperidine/Pyridine3-(1,5-Dimethyl-1H-pyrrol-3-yl)acrylic acidAcrylic acid
Knoevenagel CondensationDiethyl malonatePiperidineEthyl 3-(1,5-Dimethyl-1H-pyrrol-3-yl)acrylateAcrylate
Knoevenagel CondensationMalononitrilePiperidine2-((1,5-Dimethyl-1H-pyrrol-3-yl)methylene)malononitrileCyano-activated vinyl

Routes to Organic Electronic Materials Precursors

The same synthetic strategies used to create monomers can be extended to build conjugated oligomers, which are precursors for organic electronic materials. researchgate.netresearchgate.net In this context, this compound is coupled with other aromatic or heteroaromatic units to create extended π-systems, which are essential for charge transport in organic semiconductors. researchgate.net

The Knoevenagel condensation is particularly effective for this purpose. By reacting this compound with various substituted phenyl acetonitriles, a series of π-conjugated molecules can be synthesized where the pyrrole ring is linked to a phenyl ring via a cyano-substituted vinyl bridge. rsc.org The electronic properties of the resulting oligomer can be tuned by altering the substituents on the phenyl ring.

Similarly, a Wittig reaction can be employed to couple the pyrrole aldehyde with another aromatic aldehyde or ketone. A common strategy involves a Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. For example, the phosphonate of an aromatic methyl halide can be reacted with this compound to form a stilbene-like structure, effectively extending the conjugation path across the two aromatic systems.

These reactions can also be used iteratively or in sequence to build longer, well-defined oligopyrroles or mixed aromatic oligomers. For instance, a formyl group can be introduced onto a larger aromatic system, which is then reacted with a pyrrole-based phosphonium ylide, or vice-versa. These synthetic routes highlight the utility of this compound as a foundational unit for the rational design of complex organic electronic materials.

Table 2: Synthetic Routes to Conjugated Oligomers from this compound
Reaction TypeReactant 2Typical ConditionsProduct ClassPurpose
Knoevenagel Condensation4-NitrophenylacetonitrileBase catalyst (e.g., piperidine), refluxDonor-Acceptor Stilbene-like OligomerPrecursor for non-linear optics or semiconductors
Wittig Reaction(4-Formylbenzyl)triphenylphosphonium bromideStrong base (e.g., NaH)Pyrrole-Stilbene-AldehydeBuilding block for longer conjugated systems
Horner-Wadsworth-EmmonsDiethyl (4-cyanobenzyl)phosphonateBase (e.g., NaOEt) in solvent (e.g., EtOH)Pyrrole-Stilbene-NitrilePrecursor for organic semiconductors
Knoevenagel Condensation2-(Thiophen-2-yl)acetonitrileBase catalyst, refluxPyrrole-Thiophene Conjugated SystemPrecursor for conducting polymers

Future Directions and Emerging Research Avenues in 1,5 Dimethylpyrrole 3 Carbaldehyde Chemistry

Development of Novel and Highly Efficient Catalytic Systems

The synthesis of substituted pyrroles, including 1,5-Dimethylpyrrole-3-carbaldehyde, traditionally relies on methods like the Paal-Knorr synthesis or the Vilsmeier-Haack reaction. numberanalytics.comchemtube3d.com The latter, which introduces a formyl group onto an electron-rich aromatic ring, is a powerful tool but often requires stoichiometric, and sometimes harsh, reagents like phosphorus oxychloride. acs.orgrsc.org Future research is geared towards developing catalytic versions of these reactions to improve efficiency, selectivity, and environmental footprint.

A significant research avenue is the development of metal-free organocatalytic systems. nih.gov Catalysts such as proline, squaric acid, and superbases have shown promise in the synthesis of various pyrrole (B145914) derivatives. nih.govrsc.orgresearchgate.net For this compound, this could translate to milder reaction conditions and avoidance of metal contamination in the final product. Another promising area is the use of heterogeneous catalysts, such as metal chlorides supported on silica (B1680970) or polystyrene, which offer advantages like easy separation and reusability. mdpi.com The development of silver- or copper-catalyzed cycloaddition and annulation reactions also presents a pathway to novel and highly functionalized pyrrole skeletons that could be adapted for this specific compound. orientjchem.orgmdpi.comorganic-chemistry.org

A key goal is to move from stoichiometric to catalytic Vilsmeier-Haack reactions. Recent breakthroughs have shown that a P(III)/P(V)=O cycle can enable a catalytic version of this reaction for other heterocycles, a method that could be adapted for the synthesis of this compound. acs.org

Table 1: Hypothetical Comparison of Catalytic Systems for Synthesis of this compound

Catalyst System Precursors Potential Advantages Research Focus
Organocatalyst (Proline-based) 1,5-Dimethylpyrrole, Formaldehyde source Metal-free, mild conditions, high regioselectivity. Catalyst loading optimization, solvent screening.
Heterogeneous (PS/AlCl₃) 1,5-Dimethylpyrrole, Vilsmeier reagent Recyclable catalyst, simplified workup, suitable for flow chemistry. Catalyst stability, flow rate optimization. mdpi.com
Catalytic Vilsmeier (P(III)/P(V) cycle) 1,5-Dimethylpyrrole, DMF Reduced waste, milder conditions, high atom economy. acs.org Adapting the catalytic cycle, substrate scope expansion.
Copper-Mediated Annulation Aryl methyl ketones, primary amines Access to polysubstituted pyrroles, one-pot synthesis. organic-chemistry.orgnih.gov Regioselective control, functional group tolerance.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow synthesis, offers substantial advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. youtube.comyoutube.com The highly exothermic nature of reactions like the Vilsmeier-Haack formylation can pose thermal runaway risks in large-scale batch reactors; flow chemistry mitigates these risks by using microreactors with small reaction volumes and superior heat exchange. youtube.comacs.org

The integration of this compound synthesis into flow chemistry platforms is a key future direction. researchgate.net This would involve optimizing parameters such as residence time, temperature, and molar ratios in a continuous flow microreactor system. acs.org Such systems allow for the safe generation and immediate use of unstable intermediates, which is a common feature of formylation reactions. acs.orgresearchgate.net

Furthermore, automated synthesis platforms, which combine flow reactors with artificial intelligence and machine learning algorithms, represent a paradigm shift in chemical synthesis. youtube.com These platforms can self-optimize reaction conditions in real-time by using inline analytical techniques like NMR or FTIR, leading to higher yields and purity with minimal human intervention. youtube.com Applying this technology to the synthesis of this compound could dramatically accelerate the discovery of optimal production methods and the exploration of its derivatives.

Table 2: Projected Parameters for Flow Synthesis of this compound

Parameter Projected Range Rationale Reference
Reactor Type Glass Microreactor / PFA Coil Excellent chemical resistance and heat transfer. acs.orgacs.org
Residence Time 30 s - 5 min Short reaction times are typical for efficient flow reactions. acs.orgacs.org
Temperature 30 - 120 °C Precise temperature control allows for optimization beyond batch capabilities. acs.orgacs.org
Pressure 1 - 10 bar Can be used to suppress solvent boiling and enhance reaction rates. youtube.com
Inline Analysis FTIR / NMR Real-time monitoring of reagent consumption and product formation. researchgate.netyoutube.com

Exploration of Unprecedented Transformations and Reaction Manifolds

Beyond its synthesis, the future of this compound chemistry lies in exploring its reactivity to forge novel molecular architectures. The aldehyde functional group is a versatile handle for a multitude of transformations. While standard reactions like condensation and oxidation are known, emerging research will focus on unprecedented reaction manifolds.

One area of exploration is multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offering high efficiency and molecular diversity. organic-chemistry.org Designing new MCRs that utilize this compound as a key building block could lead to the rapid synthesis of libraries of complex, highly functionalized pyrrole derivatives. researchgate.net For instance, a four-component reaction involving the aldehyde, an amine, an isocyanide, and another component could yield novel heterocyclic scaffolds with potential applications in medicinal chemistry. organic-chemistry.org

Another frontier is the use of the pyrrole ring and its substituents in novel cyclization and annulation strategies. mdpi.comresearchgate.net Catalytic systems could be developed to promote the reaction of the aldehyde or the pyrrole C-H bonds with other functional groups, either intramolecularly or intermolecularly, to construct fused or spirocyclic systems that are otherwise difficult to access. The development of metal-free protocols for these transformations is a growing area of interest in green chemistry. orientjchem.org

Advanced Mechanistic Investigations via In-situ Spectroscopy

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. Future research will increasingly employ advanced in-situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, to study the formation and transformation of this compound in real time. mt.com

In-situ FTIR allows researchers to directly track the concentration of reactants, intermediates, products, and by-products as a reaction progresses, without the need for sampling. youtube.commt.com This is particularly valuable for studying rapid reactions or identifying transient intermediates that would be missed by traditional offline analysis. mt.com For the Vilsmeier-Haack synthesis of this compound, in-situ FTIR can elucidate the kinetics of the formation of the Vilsmeier reagent and its subsequent reaction with the pyrrole substrate. researchgate.netresearchgate.net It can also help distinguish between physically dissolved and chemically reacted species. youtube.com

Combining experimental FTIR data with computational studies, such as Density Functional Theory (DFT) calculations, provides a powerful approach to understanding reaction pathways at an atomic level. researchgate.netacs.orgresearchgate.net This synergy can explain observed regioselectivity, the effect of catalysts, and the influence of reaction conditions, paving the way for the rational design of more efficient synthetic protocols. acs.orgresearchgate.net

Application in Supramolecular Chemistry for Self-Assembly Processes

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a rapidly expanding field. Pyrrole-based compounds are excellent building blocks for supramolecular assemblies due to their ability to participate in hydrogen bonding and π-π stacking interactions. mdpi.comoup.com The unique structure of this compound, with its hydrogen bond accepting aldehyde group and the π-rich pyrrole core, makes it a promising candidate for the design of novel self-assembling systems.

Future research will explore how this compound can be used to construct complex supramolecular architectures like catenanes, rotaxanes, and molecular knots. nih.gov The aldehyde group can be converted into an imine through reaction with a diamine, creating a dynamic covalent bond that facilitates the self-assembly of intricate structures. nih.gov The properties of these assemblies can be tuned by modifying the substituents on the pyrrole ring.

Furthermore, pyrrole derivatives are known to form self-assembled monolayers on surfaces like gold, which can then be used as platforms for sensing or further chemical modifications like electropolymerization. researchgate.net The self-assembly of this compound or its derivatives into ordered structures like gels or thin films could lead to new materials with interesting photophysical or electronic properties. acs.orgnih.gov These materials could find applications in areas ranging from molecular sensing to organic electronics.

Q & A

Q. What are the standard synthetic routes for 1,5-Dimethylpyrrole-3-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization and oxidation reactions. For example, 3-fluorophenylamine reacts with 2,5-dimethoxytetrahydrofuran in acetic acid to form the pyrrole core, followed by oxidation to introduce the aldehyde group . Optimization includes:
  • Adjusting stoichiometry of reactants (e.g., 1:1.2 molar ratio of amine to dimethoxytetrahydrofuran).
  • Temperature control during cyclization (e.g., 80–100°C for 6–8 hours).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
  • Yield improvements (70–85%) are achieved by monitoring reaction progress via thin-layer chromatography (TLC) with Rf values between 0.3–0.5 .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Multi-spectroscopic analysis is critical:
  • 1H/13C NMR : Key peaks include δ ~9.8 ppm (aldehyde proton) and δ ~160 ppm (carbonyl carbon). Substituent methyl groups appear at δ ~2.3–2.5 ppm (1H) and δ ~20–25 ppm (13C) .
  • FTIR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (aldehyde C–H stretch) .
  • HRMS : Molecular ion peaks should match theoretical m/z values within ±0.001 Da (e.g., [M+H]+ calculated for C8H9NO: 136.0757) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR or shifted IR bands) may arise from impurities, tautomerism, or solvent effects. Strategies include:
  • Iterative purification : Repeat column chromatography with alternative solvent systems (e.g., dichloromethane/methanol).
  • Variable-temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and 60°C .
  • Cross-validation : Compare HRMS data with theoretical isotopic patterns to rule out co-eluting impurities .

Q. What strategies improve regioselectivity in synthesizing derivatives of this compound?

  • Methodological Answer : Regioselective functionalization (e.g., at C-2 or C-4 positions) requires controlled reaction design:
  • Electrophilic substitution : Use directing groups (e.g., methyl at C-5) to bias reactivity. For example, nitration with HNO3/H2SO4 at 0°C favors substitution at the C-4 position .
  • Catalytic systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids to target specific positions. Monitor regioselectivity via 2D NMR (COSY/HSQC) .

Q. How can reaction conditions be optimized to maximize yield in multi-step syntheses involving this compound?

  • Methodological Answer : Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in condensation reactions .
  • Catalyst loading : 5–10 mol% of Lewis acids (e.g., ZnCl2) accelerates aldehyde activation in Knoevenagel reactions .
  • Workflow integration : Use one-pot syntheses to reduce intermediate isolation steps (e.g., tandem cyclization-oxidation) .

Compliance Note

All synthetic procedures must adhere to ethical guidelines for chemical research. Derivatives of this compound are not FDA-approved and should not be administered to humans or animals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.